molecular formula C12H15BrN2O B3019299 3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2201871-35-2

3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

Cat. No.: B3019299
CAS No.: 2201871-35-2
M. Wt: 283.169
InChI Key: HJVHVBLVALQTPD-UHFFFAOYSA-N
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Description

3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a quinuclidine derivative featuring a 3-bromo-substituted pyridinyloxy group at the 3-position of the bicyclic scaffold. The compound’s molecular formula is C₁₂H₁₄BrN₂O, with a molecular weight of 297.16 g/mol. The bromine atom on the pyridine ring enhances lipophilicity and may influence receptor binding through halogen interactions.

Properties

IUPAC Name

3-(3-bromopyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-2-1-5-14-12(10)16-11-8-15-6-3-9(11)4-7-15/h1-2,5,9,11H,3-4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVHVBLVALQTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the reaction of 3-bromopyridine with 1-azabicyclo[2.2.2]octane under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H15BrN2OC_{12}H_{15}BrN_2O and a molecular weight of 283.16 g/mol. Its bicyclic structure, which includes a nitrogen atom and a bromopyridine moiety, contributes to its distinctive chemical behavior.

Chemistry

  • Building Block for Synthesis : The compound serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows chemists to modify its structure to create derivatives with varied functionalities.

Biology

  • Biological Activity Investigation : Research has focused on the biological activity of this compound, particularly its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest potential effects on neurotransmitter systems, making it a candidate for further pharmacological exploration.

Medicine

  • Therapeutic Properties : The compound is being explored for its therapeutic properties, particularly in drug discovery contexts. Its structural characteristics may lead to the development of new drugs targeting specific diseases or conditions.

Industry

  • Material Development : In industrial applications, 3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to enhance product performance.

A study investigated the binding affinity of this compound to acetylcholine receptors, revealing potential modulatory effects that could inform future drug design strategies.

Case Study 2: Synthesis Applications

In a synthetic chemistry context, researchers demonstrated that the compound could be effectively used as a precursor in multi-step synthesis pathways leading to complex heterocyclic compounds, showcasing its versatility as a synthetic building block.

Mechanism of Action

The mechanism of action of 3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 3-[(5-Bromopyridin-2-yl)oxy]quinuclidine

  • Structure : The bromine is located at the 5-position of the pyridine ring (CAS 855302-57-7) instead of the 3-position.
  • Molecular Formula : C₁₂H₁₅BrN₂O (molecular weight: 283.16 g/mol) .

Heterocyclic Variants: 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane

  • Structure : Replaces pyridine with a pyrimidine ring bearing a trifluoromethyl group (CAS 2198911-17-8).
  • Molecular Formula : C₁₂H₁₄F₃N₃O (molecular weight: 273.25 g/mol) .
  • Key Differences :
    • The pyrimidine ring introduces additional nitrogen atoms, modifying hydrogen-bonding capabilities.
    • The electron-withdrawing CF₃ group enhances metabolic stability but may reduce bioavailability compared to brominated analogs.

Aromatic Substituents: (+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane

  • Structure : Features a benzo[b]thiophene-2-yl group linked via a ketone-ethyl spacer.
  • Pharmacology : Acts as a potent α7 nAChR partial agonist (Ki = 9 nM) with high selectivity over α4β2 and α1β2δ subtypes .
  • The ketone-ethyl spacer may stabilize interactions with the receptor’s hydrophobic pocket.

Spiro-Oxazolidinone Derivatives: (R)-3-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5-[1,3]oxazolidin-2-one

  • Structure: Incorporates a spiro-oxazolidinone ring and a 5-chlorothiophene group.
  • Pharmacology : Displays high α7 nAChR affinity (Ki = 9 nM) and oral bioavailability .
  • Key Differences :
    • The spirocyclic system rigidifies the structure, enhancing receptor selectivity.
    • Chlorine’s smaller size compared to bromine may reduce lipophilicity but improve metabolic stability.

Muscarinic Antagonists: (3R)-3-[(1-Phenylcycloheptyl)carbonyl]oxy]-1-azabicyclo[2.2.2]octane

  • Structure : Substituted with a phenylcycloheptyl carbonyloxy group .
  • Pharmacology : Functions as an M3 muscarinic receptor antagonist for treating conditions like COPD .
  • Key Differences :
    • The bulky cycloheptyl group enhances muscarinic receptor binding but reduces nAChR activity.
    • The ester linkage (vs. ether in the target compound) may alter hydrolysis rates and duration of action.

Structure-Activity Relationships (SAR)

Structural Feature Impact on Activity
Bromine Position (3 vs. 5) 3-Bromo enhances halogen bonding; 5-bromo may reduce steric clashes with receptors .
Heterocycle Type Pyrimidine (vs. pyridine) alters hydrogen-bonding networks and metabolic stability .
Spirocyclic Systems Improve selectivity and pharmacokinetics by restricting conformational flexibility .
Aromatic Bulk Larger groups (e.g., benzo[b]thiophene) increase receptor affinity but may limit BBB penetration .

Physicochemical and Pharmacokinetic Profiles

Compound logP Molecular Weight (g/mol) Bioavailability Key Applications
3-[(3-Bromopyridin-2-yl)oxy]quinuclidine ~2.5 297.16 Moderate (predicted) nAChR modulation (potential)
3-[(5-Bromopyridin-2-yl)oxy]quinuclidine ~2.3 283.16 Moderate Research tool
(+)-Benzo[b]thiophene derivative ~3.1 329.43 High α7 nAChR agonist
(R)-Spiro-oxazolidinone ~1.8 298.75 High Cognitive enhancement

Biological Activity

3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound, characterized by a bicyclic structure containing a nitrogen atom and a bromopyridine moiety, is being investigated for its interactions with various biological targets, particularly in medicinal chemistry and drug discovery.

The molecular formula of this compound is C12H15BrN2O, with a molecular weight of approximately 283.164 g/mol. Its systematic IUPAC name is 3-(3-bromopyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane. The compound exhibits a unique bicyclic structure that contributes to its distinctive chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC12H15BrN2O
Molecular Weight283.164 g/mol
IUPAC Name3-(3-bromopyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane
InChIInChI=1S/C12H15BrN2O/c13-10-2-1-5-14-12(10)16-11-8-15-6-3-9(11)4-7-15/h1-2,5,9,11H,3-4,6-8H2

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound may modulate the activity of various molecular targets, leading to distinct pharmacological effects.

Potential Targets

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound may interact with nAChRs, which are implicated in numerous neurological processes.
  • Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit significant biological activities such as anti-inflammatory, analgesic, and neuroprotective effects.

Study Overview

A study published in PubMed explored the effects of related compounds on brain penetration and receptor binding affinity, highlighting the potential of bicyclic compounds in targeting neurological disorders .

Table 2: Comparative Biological Activity

CompoundBiological ActivityReference
3-(3-Bromopyridin-2-yl)oxy derivativesAnti-inflammatory
Isoquinoline derivativesNeuroprotective
Other azabicyclo compoundsAnalgesic

Synthesis and Production

The synthesis of this compound typically involves the reaction between 3-bromopyridine and 1-azabicyclo[2.2.2]octane under controlled conditions, often utilizing bases and solvents to optimize yield and purity.

Industrial Applications

In industrial settings, this compound can be utilized as a building block for more complex molecules in drug development or material science applications.

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